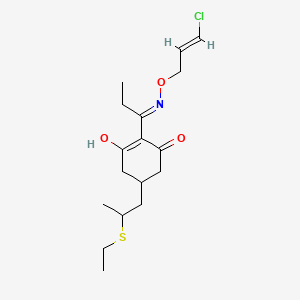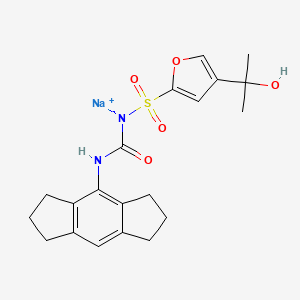
MCC950 ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CRID3 ナトリウム塩は、CP-456,773 ナトリウム塩としても知られており、NLRP3 インフラマソームの強力な阻害剤です。NLRP3 インフラマソームは、自然免疫応答の重要な構成要素であり、さまざまな炎症性疾患の病態生理において重要な役割を果たしています。 CRID3 ナトリウム塩は、主要な炎症性サイトカインであるインターロイキン 1β、インターロイキン 18、およびインターロイキン 1αの産生を阻害します .
科学的研究の応用
CRID3 sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Employed in research to understand the molecular mechanisms of inflammasome activation and inhibition.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies .
作用機序
CRID3 ナトリウム塩は、NLRP3 NACHT ドメイン内のウォーカー B モチーフと直接相互作用することでその効果を発揮します。この相互作用により、NLRP3 の活性コンフォメーションが不活性状態に閉じられ、インフラマソームの活性化が阻害されます。 この阻害は、プロインターロイキン 1βとプロインターロイキン 18の切断を阻止し、生物学的に活性なインターロイキン 1β、インターロイキン 18、およびその他の炎症性サイトカインの放出を減少させます .
生化学分析
Biochemical Properties
MCC950 sodium interacts with the NLRP3 inflammasome, a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 . It prevents NLRP3 inflammasome assembly in a reversible manner . The NLRP3 inflammasome is an innate immune sensor that is activated by a two-step process .
Cellular Effects
MCC950 sodium has been reported to alleviate the inflammatory response in various types of cells. For instance, it has been shown to reduce IL-1β production and attenuate the severity of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis . It also significantly suppressed the release of proinflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a and Nitric Oxide in colonic explants .
Molecular Mechanism
MCC950 sodium exerts its effects at the molecular level by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This results in the inhibition of the NLRP3 inflammasome, leading to a decrease in the maturation of IL-1β and IL-18 .
Temporal Effects in Laboratory Settings
MCC950 sodium is stable for 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be used within 1 month to prevent loss of potency . It has been shown to have long-term effects on cellular function, as evidenced by its ability to improve functional recovery and survival rate during a 14-day observational period after cardiac arrest and resuscitation .
Dosage Effects in Animal Models
In animal models, the effects of MCC950 sodium vary with different dosages. For instance, oral administration of 40 mg/kg MCC950 sodium commencing at week seven for three weeks significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index and histopathological scores in a spontaneous chronic colitis mouse model .
Metabolic Pathways
MCC950 sodium is involved in the metabolic pathways related to the NLRP3 inflammasome. It has been shown to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the cytoplasm where it interacts with the NLRP3 inflammasome .
Subcellular Localization
MCC950 sodium is likely to be localized in the cytoplasm of cells, as this is where the NLRP3 inflammasome, its primary target, is located
準備方法
CRID3 ナトリウム塩の調製には、いくつかの合成経路と反応条件が関与しています。この化合物は、コア構造の形成に続き、官能基の導入を含む一連の化学反応によって合成されます。工業生産方法には、これらの反応を最適化して、高い収率と純度を実現することが含まれます。 合成経路と反応条件に関する具体的な情報は、機密情報であり、製造元によって異なる場合があります .
化学反応の分析
CRID3 ナトリウム塩は、次のようなさまざまな種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成できます。
還元: 還元されて、還元された誘導体を形成できます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、触媒などがあります。 .
科学研究における用途
CRID3 ナトリウム塩は、次のような幅広い科学研究用途を持っています。
化学: NLRP3 インフラマソームとその炎症における役割を研究するためのツール化合物として使用されます。
生物学: インフラマソームの活性化と阻害の分子メカニズムを理解するための研究に用いられます。
医学: 多発性硬化症、関節リウマチ、炎症性腸疾患などの炎症性疾患の治療における潜在的な治療用途について調査されています。
産業: 新しい抗炎症薬や治療薬の開発に使用されています .
類似化合物との比較
CRID3 ナトリウム塩は、NLRP3 インフラマソーム阻害剤として、その高い選択性と効力において独自です。類似の化合物には、次のものがあります。
MCC950: 作用機序が類似した、もう1つの強力なNLRP3 阻害剤。
CY-09: 異なる化学構造を持つ、NLRP3 の低分子阻害剤。
OLT1177: 異なる薬物動態特性を持つ、経口活性NLRP3 阻害剤。CRID3 ナトリウム塩は、ウォーカー B モチーフとの特定の相互作用と、炎症性サイトカイン産生の減少における高い効果により、際立っています .
特性
IUPAC Name |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQQNXFKPNZRFT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256373-96-3 |
Source


|
| Record name | MCC-950 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCC-950 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of MCC950 Sodium in the study on baicalin and gastric cancer cell pyroptosis?
A1: MCC950 Sodium is a potent and selective inhibitor of the NLRP3 inflammasome. [] In the study, researchers used MCC950 Sodium to investigate the involvement of the NLRP3 inflammasome in baicalin-induced pyroptosis in gastric cancer cells. The study found that baicalin could reverse the inhibitory effects of MCC950 Sodium, suggesting that baicalin promotes pyroptosis by activating the NLRP3 inflammasome. [] This highlights the potential of baicalin as a therapeutic agent targeting the NLRP3 inflammasome in gastric cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)
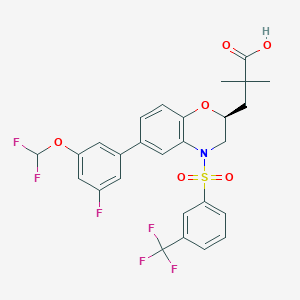
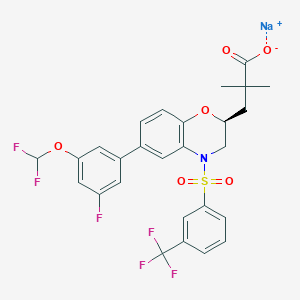

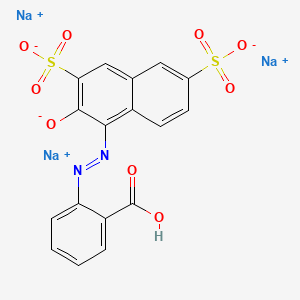
![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
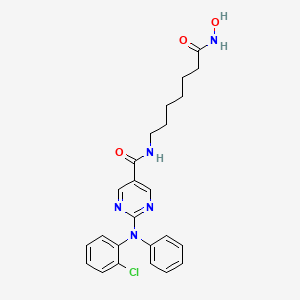


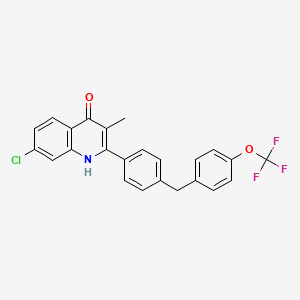
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
